2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide

Description

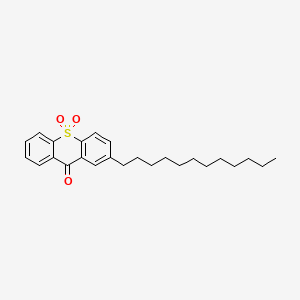

Structure

3D Structure

Properties

CAS No. |

82799-47-1 |

|---|---|

Molecular Formula |

C25H32O3S |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

2-dodecyl-10,10-dioxothioxanthen-9-one |

InChI |

InChI=1S/C25H32O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)29(24,27)28/h12-13,15-19H,2-11,14H2,1H3 |

InChI Key |

UTAWAWPYOGOZRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Method Description

A recent and scalable approach to synthesize thioxanthen-9-one 10,10-dioxides, including derivatives like 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide, involves palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones bearing leaving groups at the 2 and 2′ positions.

- Catalyst: Pd(dppf)Cl₂ (an air-stable Pd(II) catalyst)

- Sulfur Source: Sodium dithionite (Na₂S₂O₄) acts as a masked SO₂²⁻ synthon.

- Solvent: Dimethyl sulfoxide (DMSO) at mild heating (~80 °C).

- Reaction Conditions: No external base or quaternary ammonium salts required; at least 1.5 equivalents of sodium dithionite needed for complete conversion.

- Outcome: Good to excellent yields (>70% for many examples).

Mechanistic Insights

- The reaction proceeds via oxidative addition of the aryl triflate to Pd(0), followed by insertion of the sulfoxylate dianion (SO₂²⁻) generated from dithionite.

- Intramolecular coupling leads to the formation of the thioxanthone 10,10-dioxide ring system.

- The presence of a coordinating 2-carbonyl group is crucial for stabilizing the oxidative addition complex.

- The reaction is sensitive to solvent choice and substrate electronic effects; electron-withdrawing groups may lead to competing hydrolysis.

Advantages

- Facile and scalable.

- Avoids multistep sequences involving nucleophilic or electrophilic ring closure.

- Compatible with various functional groups, expanding substrate scope.

- Enables preparation of sulfone-fluoresceins and fluorones as well.

Multi-Step Synthesis via Friedel-Crafts and Oxidation

An alternative classical approach involves:

- Nucleophilic substitution of thiophenol derivatives with substituted benzoic acid derivatives under copper catalysis to form diaryl sulfides.

- Friedel-Crafts cyclization using concentrated sulfuric acid at elevated temperature (~100 °C) to close the thioxanthone ring.

- Oxidation of the thioxanthone sulfide to the 10,10-dioxide sulfone using hydrogen peroxide at ~90 °C.

This method is well-documented for preparing 3-substituted thioxanthen-9-one 10,10-dioxides and can be adapted for 2-substituted derivatives by choosing appropriate starting materials.

The introduction of the dodecyl group at the 2-position can be achieved by:

- Starting from benzophenone derivatives substituted with a dodecyl chain at the 2-position.

- Using the Pd-catalyzed sulfonylative homocoupling on these substituted benzophenones to form the corresponding 2-dodecyl thioxanthen-9-one 10,10-dioxide.

- Alternatively, nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) on preformed thioxanthone cores can introduce the dodecyl substituent, followed by oxidation to the sulfone.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Pd-Catalyzed Sulfonylative Homocoupling | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C | Scalable, mild conditions, broad scope | Requires aryl triflates, intramolecular only | >70% (many examples) |

| Friedel-Crafts Cyclization + Oxidation | Thiophenol derivatives, Cu catalyst, H₂SO₄, H₂O₂ | Established, adaptable to various substituents | Multi-step, harsher conditions | Moderate to high |

| Nucleophilic Aromatic Substitution | Piperidines/piperazines, DMF, K₂CO₃, microwave | Efficient for 3-substituted derivatives | Less common for 2-substitution | 68–99% (3-substituted) |

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group back to a thioxanthene.

Substitution: The dodecyl side chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thioxanthene derivatives.

Substitution: Various alkyl or aryl thioxanthene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization reactions. The compound’s molecular targets and pathways include:

Photochemical Activation: Absorption of light leads to the formation of reactive intermediates that initiate polymerization.

Fluorescence: The compound’s fluorescence properties are utilized in imaging applications.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Thioxanthen-9-one 10,10-dioxide Derivatives

*Bond lengths inferred from parent compound due to lack of crystallographic data for the dodecyl derivative.

- Steric Effects: The dodecyl chain introduces steric hindrance, likely reducing crystal packing efficiency compared to methyl or cyano derivatives. For example, the 4-methyl derivative crystallizes in P21/n with tighter intermolecular contacts , whereas the bulkier dodecyl group may favor amorphous phases or layered structures.

- Conformational Flexibility : The parent compound exhibits a nearly planar tricyclic system (inter-ring angles <7°), but alkyl substituents like dodecyl may induce torsional strain or disrupt planarity, affecting photophysical properties .

Antitumor Activity

- Hycanthone Derivatives: 1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones show potent activity against pancreatic adenocarcinoma (Panc03) in mice. Substituents at the 1-position (e.g., aminoalkyl groups) enhance bioavailability and tumor selectivity, with log P values correlating with efficacy .

- 2-Dodecyl Derivative: The long alkyl chain may improve lipid membrane permeability but could reduce solubility, necessitating formulation adjustments.

Materials Science

- Photorefractive Polymers: Thioxanthene-10,10-dioxide units (e.g., in P-THEA polymers) serve as electron-transport materials. The dodecyl chain could enhance solubility in organic solvents or plasticize polymer matrices, as seen in butyl- or phenoxazinyl-substituted derivatives .

- Thermally Activated Delayed Fluorescence (TADF) : Derivatives like TXO-PhCz and TXO-TPA achieve high external quantum efficiencies (EQE >15%) in OLEDs. The dodecyl group might suppress aggregation-induced quenching, similar to 9,9-dimethyl substituents in DPO-TXO2 .

Biological Activity

2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as TXO) is a thioxanthene derivative that has garnered interest due to its potential biological activities and applications in various fields, including organic electronics. This article provides a comprehensive overview of the biological activity associated with TXO, supported by relevant research findings and case studies.

Chemical Structure and Properties

TXO is characterized by its thioxanthene backbone, which contributes to its unique photophysical properties. The presence of the dodecyl group enhances its solubility in organic solvents, making it suitable for incorporation into various polymer matrices for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Activity

1. Antioxidant Activity

Several studies have investigated the antioxidant properties of thioxanthene derivatives, including TXO. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Case Study: A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of thioxanthenes using DPPH radical scavenging assays. Results indicated that TXO exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

2. Antimicrobial Activity

The antimicrobial properties of TXO have also been explored, particularly against various bacterial strains.

- Research Findings: In vitro tests demonstrated that TXO showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications .

3. Phototoxicity and Photodynamic Therapy

The phototoxic effects of TXO have been studied in the context of photodynamic therapy (PDT), where compounds are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells.

- Experimental Results: In a controlled study, TXO was shown to induce cell death in cancer cell lines upon light activation. The mechanism was attributed to ROS generation leading to apoptosis in targeted cells .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.